alpha-Costic acid

Description

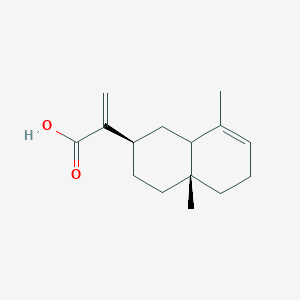

Structure

2D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h5,12-13H,2,4,6-9H2,1,3H3,(H,16,17)/t12-,13?,15-/m1/s1 |

InChI Key |

UTXMCYDEIZPGME-ILWWEHDPSA-N |

Isomeric SMILES |

CC1=CCC[C@]2(C1C[C@@H](CC2)C(=C)C(=O)O)C |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(=C)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-Costic acid can be synthesized through several methods. One common approach involves the extraction from plant sources, followed by purification processes such as crystallization . Another method includes the chemical synthesis from simpler organic compounds through a series of reactions, including cyclization and oxidation .

Industrial Production Methods: : In industrial settings, this compound is typically produced by extracting it from plant materials, such as Dittrichia viscosa . The extraction process involves solvent extraction, followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Chemical Reactions

Alpha-costic acid participates in reactions characteristic of sesquiterpenes and carboxylic acids:

Oxidation

-

Aldehyde Formation : (+)-Costol [(+)-3 ] undergoes oxidation with Dess–Martin periodinane (DMP) to yield (+)-costal [(+)-2 ], an aldehyde derivative, with 90% efficiency .

-

Carboxylic Acid Synthesis : Further oxidation of (+)-costal produces this compound, completing the biosynthetic pathway from β-selinene .

Reduction

-

Ester to Alcohol : Lithium aluminium hydride (LiAlH₄) reduces ester groups in intermediates like compound 6 to primary alcohols during homologation steps .

Substitution

-

Cyanide Introduction : Mesylation of alcohols followed by nucleophilic substitution with sodium cyanide introduces nitrile groups, as seen in the synthesis of compound 10 .

Cyclization

-

Radical Cyclization : A selenoester intermediate (5 ) undergoes radical cyclization to form the bicyclic eudesmane core, a critical step in the 16-step synthesis from (R)-carvone .

Key Synthetic Pathways

The total synthesis of this compound involves multi-step transformations:

From (R)-Carvone

-

Michael Addition : Asymmetric organocatalytic Michael addition installs the C10 quaternary center (79% yield, 97.7% d.e.) .

-

Bamford–Stevens Reaction : Converts ketoester 7 to diene 6 , introducing a C4 double bond .

-

Radical Cyclization : Selenoester 5 undergoes cyclization to establish the eudesmane skeleton .

Late-Stage Oxidations

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Costol → Costal | Dess–Martin periodinane | Aldehyde (+)-2 | 90% |

| Costal → Costic Acid | Further oxidation | Carboxylic acid | 72% |

α,β-Unsaturated Carboxylic Acid

-

Conjugate Additions : The electron-deficient double bond facilitates nucleophilic attacks, though specific examples in this compound remain underexplored.

-

Decarboxylation : Potential decarboxylation under basic or thermal conditions, though not explicitly documented.

Eudesmane Backbone

-

Epoxidation : Epoxide 18 , a synthetic intermediate, shows enhanced acaricidal activity compared to this compound, suggesting strategic oxidation improves bioactivity .

Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Dess–Martin periodinane, O₂ | Room temperature, anhydrous |

| Reduction | LiAlH₄, NaBH₄ | Dry ether, 0°C → reflux |

| Radical Cyclization | Bu₃SnH, AIBN | UV light, inert atmosphere |

| Substitution | MsCl/NaCN | Polar aprotic solvents |

Challenges and Innovations

This compound’s reactivity profile underscores its potential as a scaffold for derivatives with enhanced acaricidal properties. Strategic modifications, such as epoxidation or aldehyde functionalization, have already demonstrated improved bioactivity against Varroa destructor . Future research should explore novel reactions at the α,β-unsaturated site and optimize synthetic routes for industrial scalability.

Scientific Research Applications

Alpha-costic acid, a sesquiterpenoid, is a secondary metabolite found in Dittrichia viscosa, a perennial plant with strong allelopathic activity . Research has explored this compound's potential as a natural herbicide, insecticide, and antibacterial agent .

Scientific Research Applications

-

Acaricidal Activity: this compound has demonstrated significant acaricidal activity against Varroa destructor, a parasitic mite of honey bees . Studies indicate that it is one of the compounds responsible for the toxic activity of the Dittrichia viscosa plant extract on these mites .

- A concentration of 1 mg/mL of α-costic acid showed a clear acaricidal response without harming honey bees .

- Costic acid isolated from Dittrichia viscosa exhibited potent in vivo acaricidal activity against Varroa destructor . It is considered a safe, low-cost, and efficient agent for controlling varroosis in honey bee colonies .

- Lab tests showed that costic acid is not toxic to human umbilical vein endothelial cells (HUVEC) at concentrations up to 230 μM .

- Field tests using a "group B" extract in ethanol solution or sugar syrup showed the potential for controlling Varroa mites .

- (+)-costal, a compound structurally related to costic acid, exhibited potent acaricidal activity against V. destructor .

-

Phytotoxicity: this compound exhibits phytotoxic effects, inhibiting the growth of tomato seedlings and inducing chlorosis and spot lesions in leaves .

- Biochemical assays showed that α-costic acid leads to ion leakage, chlorophyll depletion, H2O2 overproduction, callose deposition, and membrane lipid peroxidation .

- Confocal microscopy revealed that α-costic acid causes ROS overproduction and network disruption in mitochondria, singlet oxygen overproduction in chloroplasts, vacuole disintegration, and autophagosome formation .

- The phytotoxicity of α-costic acid is related to oxidative stress in mitochondria and chloroplasts, leading to membrane damage and cell death associated with autophagy .

- Antibacterial Activity: this compound and its derivatives have been analyzed for in vitro antibacterial activity against Escherichia coli (resistant to β-lactamase 616), Pseudomonas aeruginosa, and Staphylococcus aureus . These compounds were investigated using in silico biological methods to evaluate their potential inhibitory activity against the same strains, targeting FtsA, LasR proteins, and DNA polymerase III enzyme .

-

Other Biological Activities:

- The acidic components of its essential oil have shown activity against Staphylococcus epidermidis, Streptococcus foecalis, and Proteus vulgaris .

- It has shown termite-repellent activity .

- Costic acid significantly inhibited TNF-α and IFN-γ-stimulated chemokine production, showing anti-inflammatory effects on the HaCaT keratinocyte cell line .

- It exhibited selective cytotoxic effects to Spodoptera littoralis-derived Sf9 cells .

- Synthesis and Structural Studies: Synthetic approaches to α-costic acid have been developed, with the synthesis of (+)-costic acid achieved in 16 steps from (R)-carvone . Computational analysis, using DFT, has been used to confirm the absolute configuration of α-costic acid via chiroptical spectra .

Data Table

Case Studies

- Varroa Mite Control: Field tests in Crete using Dittrichia viscosa extracts containing costic acid demonstrated the potential for controlling Varroa destructor in honey bee colonies. The extracts were applied in different solutions (ethanol or sugar syrup) and compared with commercial acaricides, showing promising results in reducing mite populations .

- Tomato Plant Phytotoxicity: In vivo tests on tomato plants showed that α-costic acid inhibited growth and induced chlorosis. Further investigation using biochemical assays and confocal microscopy elucidated the mechanisms of phytotoxicity, linking it to oxidative stress and membrane damage .

Mechanism of Action

The mechanism of action of alpha-Costic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes and receptors, thereby influencing cellular functions . For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Beta-Costic Acid

Beta-Costic acid (β-Costic acid) is a structural isomer of alpha-Costic acid, sharing the same molecular formula (C₁₅H₂₂O₂) but differing in the spatial arrangement of the carboxylic acid group. Beta-Costic acid exhibits weaker antimicrobial activity compared to its alpha counterpart, as the altered stereochemistry reduces its ability to interact with bacterial cell membranes .

Abietic Acid (C₂₀H₃₀O₂)

Abietic acid, a diterpene carboxylic acid, shares functional group similarity with this compound but has a larger molecular framework (MW: 302.45 g/mol). Both compounds demonstrate anti-inflammatory activity, but abietic acid’s extended tricyclic structure enhances its solubility in nonpolar solvents, making it more suitable for industrial applications (e.g., resin production). This compound, however, shows superior specificity in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in inflammation .

Ursolic Acid (C₃₀H₄₈O₃)

Ursolic acid, a pentacyclic triterpene acid (MW: 456.70 g/mol ), differs significantly in size but shares anti-inflammatory and anticancer properties with this compound. While ursolic acid’s larger structure allows for broader interactions with lipid bilayers, this compound’s smaller size facilitates faster cellular uptake, as observed in pharmacokinetic studies .

Functional Comparison with Non-Terpenoid Acids

Acetic Acid (C₂H₄O₂)

Acetic acid, a simple carboxylic acid (MW: 60.05 g/mol), contrasts sharply with this compound in structure and function. While both are weak acids (pKa ~4.76 for acetic acid vs. ~5.2 for this compound), this compound’s terpenoid backbone enables membrane penetration and bioactivity absent in short-chain acids like acetic acid .

Propionic Acid (C₃H₆O₂)

Propionic acid (MW: 74.08 g/mol ), like this compound, exhibits antimicrobial properties. However, its mechanism of action relies on cytoplasmic acidification in microbes, whereas this compound disrupts membrane integrity via hydrophobic interactions, as demonstrated in Staphylococcus aureus inhibition assays .

Data Table: Key Properties of this compound and Comparators

Q & A

Q. What methodologies are recommended for isolating alpha-Costic acid from natural sources, and how can degradation be minimized during extraction?

- Methodology :

- Solvent Selection : Use polar solvents (e.g., methanol or ethanol) for extraction, optimized via factorial design to balance yield and purity .

- Temperature Control : Avoid excessive heat; lyophilization or low-temperature rotary evaporation preserves stability .

- Validation : Monitor degradation using HPLC with UV detection, comparing retention times and spectral profiles against standards .

Q. Which spectroscopic techniques are foundational for characterizing this compound’s structure, and what are their limitations?

- Methodology :

- FT-IR : Identifies functional groups (e.g., carboxylic acids) but requires complementary data for stereochemical confirmation .

- NMR (1H/13C) : Resolves molecular structure but may struggle with purity <95%; use column chromatography for pre-purification .

- UV-Vis : Quantifies concentration in solution but lacks specificity for isomers .

Intermediate Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across cell-based assays?

- Methodology :

- Standardized Protocols : Adopt uniform cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control for passage number .

- Dose-Response Validation : Use IC50/EC50 curves with triplicate measurements to account for variability .

- Meta-Analysis : Apply random-effects models to synthesize data from disparate studies, addressing heterogeneity via subgroup analysis (e.g., solvent differences) .

- Standardized Protocols : Adopt uniform cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control for passage number .

Q. What experimental designs are optimal for assessing this compound’s stability under physiological pH conditions?

- Methodology :

Advanced Research Questions

Q. How can advanced mass spectrometry (MS) techniques differentiate this compound isomers, and what computational tools support this?

- Methodology :

- High-Resolution MS (HRMS) : Use Q-TOF or Orbitrap systems with mass accuracy <5 ppm; compare fragmentation patterns against synthetic standards .

- Molecular Networking : Employ tools like GNPS to cluster MS/MS spectra and identify isomer-specific nodes .

- DFT Calculations : Predict NMR chemical shifts and optimize geometries for stereoisomers using Gaussian or ORCA .

Q. What strategies address confounding variables in in vivo pharmacokinetic studies of this compound?

- Methodology :

- Crossover Design : Minimize inter-subject variability by administering this compound and controls to the same cohort .

- Population PK Modeling : Use NONMEM or Monolix to account for covariates (e.g., age, metabolism) and estimate clearance rates .

- Tissue Distribution Profiling : Combine LC-MS/MS with perfusion techniques to quantify organ-specific bioavailability .

Data Contradiction & Synthesis

Q. How should researchers reconcile discrepancies in reported enzymatic inhibition mechanisms of this compound?

- Methodology :

- Enzyme Kinetics : Conduct Michaelis-Menten assays with purified enzymes (e.g., COX-2) under standardized substrate concentrations .

- Docking Simulations : Use AutoDock Vina to predict binding affinities and compare with experimental IC50 values .

- Systematic Review : Follow PRISMA guidelines to critically appraise methodological rigor in existing studies (e.g., blinding, sample size) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.